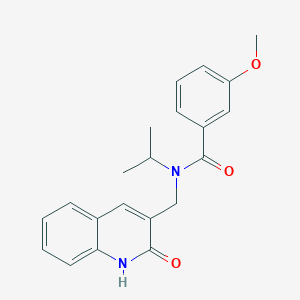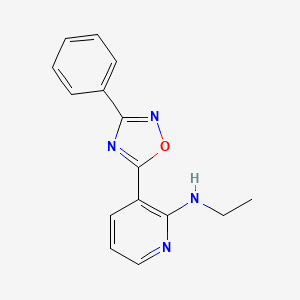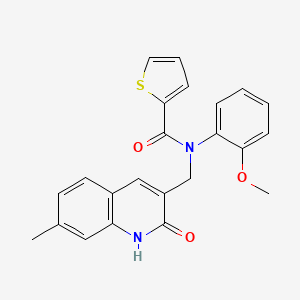
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide, also known as CTK7A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation and survival. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been found to have various biochemical and physiological effects in animal models. In cancer research, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been found to improve cognitive function, reduce inflammation, and protect against neuronal damage. In infectious diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has demonstrated antiviral activity and reduced viral load.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide also has limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide. One area of interest is the development of more stable and soluble analogs of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide that could be used in clinical settings. Another area of interest is the further exploration of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide and its interactions with other signaling pathways and enzymes.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 2-hydroxyquinoline with m-tolylamine, followed by the condensation of the resulting compound with nicotinoyl chloride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has shown neuroprotective effects and improved cognitive function in animal models. In infectious diseases, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)nicotinamide has demonstrated antiviral activity against influenza and hepatitis C viruses.
properties
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-6-4-9-20(12-16)26(23(28)18-8-5-11-24-14-18)15-19-13-17-7-2-3-10-21(17)25-22(19)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFOSIUGMBPYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


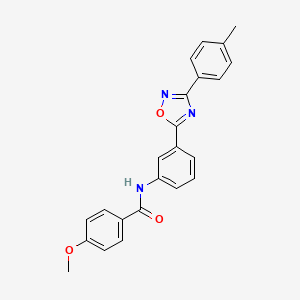
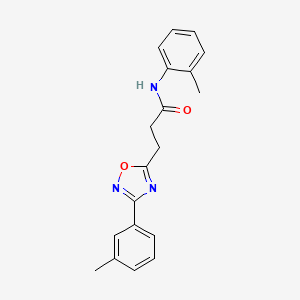
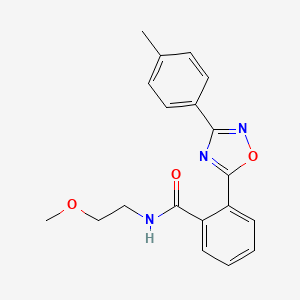
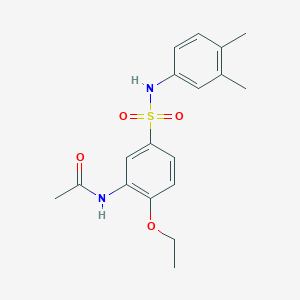
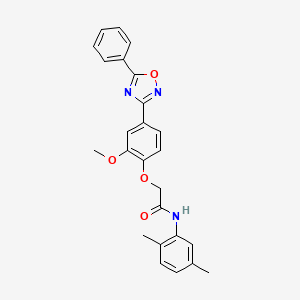
![3-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690143.png)
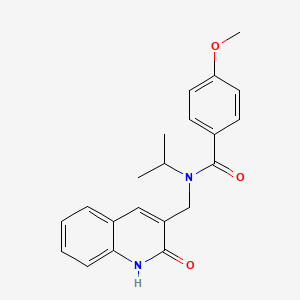
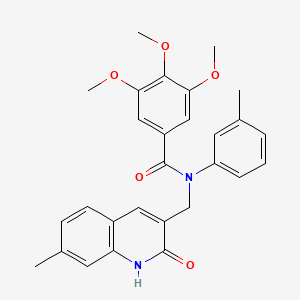
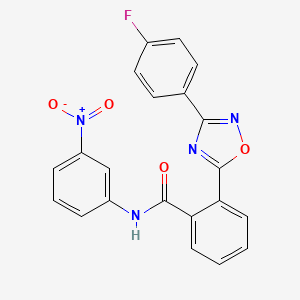
![5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7690165.png)
